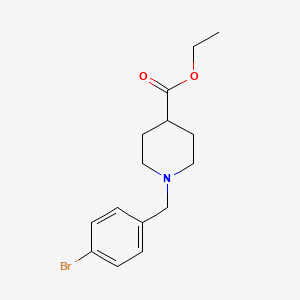

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate” is a chemical compound. It is used as a reagent in the synthesis of various other compounds . It belongs to the class of organic compounds known as piperidinecarboxylic acids .

Molecular Structure Analysis

The molecular formula of “Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate” is C15H20BrNO2 . The average mass is 326.229 Da and the monoisotopic mass is 325.067749 Da .Scientific Research Applications

Based on the information gathered from the searches, here is a comprehensive analysis of the scientific research applications of “Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate”, focusing on six unique applications:

Anti-Diabetic Applications

Piperidine derivatives have been utilized in the development of anti-diabetic drugs. One specific example is voglibose , which is used for its anti-diabetic properties due to its ability to inhibit alpha-glucosidase enzymes, thus controlling postprandial blood glucose levels .

Anti-Cancer Applications

These compounds are also being researched for their potential in cancer therapy. Piperidine derivatives can act on various pathways involved in cancer cell proliferation and survival .

Anti-Microbial and Anti-Fungal Applications

The structural framework of piperidine allows for the development of compounds with significant anti-microbial and anti-fungal effects, useful in combating various infections .

Anti-Inflammatory Applications

Piperidine derivatives exhibit anti-inflammatory properties, making them candidates for the treatment of chronic inflammatory diseases .

Anti-Alzheimer’s Applications

In the field of neurodegenerative diseases, piperidine derivatives like donepezil are used in Alzheimer’s therapy due to their role as acetylcholinesterase inhibitors .

Anti-Viral Applications

Research has shown that piperidine derivatives can have potent anti-viral effects against a range of viruses, contributing to the development of new antiviral therapies .

Mechanism of Action

Target of Action

Similar compounds have been used as substrates in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .

Mode of Action

It is known to be used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This suggests that it may interact with its targets through a mechanism involving the formation of carbon-carbon bonds.

Biochemical Pathways

It is known that similar compounds have been used in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists , suggesting that it may influence pathways related to these targets.

Result of Action

Its use in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists suggests that it may have effects related to these targets.

properties

IUPAC Name |

ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIQRGHWBIXCRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2979221.png)

![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2979225.png)

![rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2979226.png)

![3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2979232.png)